molecular formula C36H29F6N7O4 B12360986 (6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone

(6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone

Cat. No.: B12360986
M. Wt: 737.6 g/mol
InChI Key: COKWXQBCDDVOQX-UHFFFAOYSA-N
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Description

The compound “(6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone” is a complex organic molecule that features multiple functional groups, including oxadiazole, pyrazine, indole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. The synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazine ring: This step may involve the condensation of suitable diamines with diketones or other reactive intermediates.

    Attachment of the indole moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Incorporation of the piperazine ring: This step may involve nucleophilic substitution reactions with appropriate halogenated precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple aromatic rings and heteroatoms makes it susceptible to oxidation under appropriate conditions.

    Reduction: Functional groups such as oxadiazole and pyrazine can be reduced to their corresponding amines or other derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonates are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its structural features suggest potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound may find applications in materials science, such as in the development of novel polymers or as a component in electronic devices.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interaction with receptors: It may act as an agonist or antagonist of specific receptors, modulating their activity.

    Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone: This compound is structurally similar and may exhibit similar properties and applications.

    Other oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities and can be compared based on their specific functional groups and structural features.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications not found in other similar compounds.

Properties

Molecular Formula

C36H29F6N7O4

Molecular Weight

737.6 g/mol

IUPAC Name

[1-methyl-6-[5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrazin-2-yl]oxyindol-2-yl]-[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C36H29F6N7O4/c1-47-29-17-27(52-31-19-43-28(18-44-31)33-45-32(46-53-33)23-4-7-25(8-5-23)36(40,41)42)11-6-24(29)16-30(47)34(50)49-14-12-48(13-15-49)20-22-2-9-26(10-3-22)51-21-35(37,38)39/h2-11,16-19H,12-15,20-21H2,1H3

InChI Key

COKWXQBCDDVOQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OC3=NC=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C(=O)N6CCN(CC6)CC7=CC=C(C=C7)OCC(F)(F)F

Origin of Product

United States

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